REACTION_CXSMILES
|
N[C:2]1[C:3]([CH3:12])=[N:4][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:7]=1.N(OCCC(C)C)=O.[I-:21]>C(Cl)(Cl)Cl>[I:21][C:2]1[C:3]([CH3:12])=[N:4][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:7]=1
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Name
|
|
Quantity
|
500 mg
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Type
|
reactant
|
Smiles
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NC=1C(=NC(=CC1)C(F)(F)F)C
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Name
|
|
Quantity
|
760 μL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was quenched with saturated Na2S2O3
|
Type
|
CUSTOM
|
Details
|
then partitioned between CH2Cl2 and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (Si, 1% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=NC(=CC1)C(F)(F)F)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |